molecular formula C11H9BrN2O B3035562 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine CAS No. 331809-15-5

5-Bromo-2-(pyridin-3-ylmethoxy)pyridine

Cat. No. B3035562
Key on ui cas rn: 331809-15-5
M. Wt: 265.11 g/mol
InChI Key: LCSRBILHRZGDOR-UHFFFAOYSA-N
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Patent
US07235559B1

Procedure details

Sodium hydride (144 mg, 3.6 mmol) was added to a solution of 2-pyridine-methanol (361 mg, 3.3 mmol) in dimethylformamide (5 ml) and stirred for 20 minutes. 2,5-Dibromopyridine (711 mg, 3.0 mmol) was added, the reaction was heated to 100° C. for 10 hours, before the reaction was cooled and the solvents removed in vacuo. 2.0 N aqueous sodium hydroxide solution (5 ml) was added, the aqueous layer was extracted with ethyl acetate which was washed with and concentrated in vacuo. Purification by flash chromatography on silica gel, eluting with 5% ethyl acetate in isohexane, yielded 3-bromo-6-(3-pyridylmethoxy)pyridine (366 mg, 46% yield) as an off-white solid:
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
711 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1CO.Br[C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=1.CN(C)[CH:21]=[O:22]>>[Br:18][C:15]1[CH:14]=[N:13][C:12]([O:22][CH2:21][C:7]2[CH:8]=[N:3][CH:4]=[CH:5][CH:6]=2)=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
144 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
361 mg
Type
reactant
Smiles
N1=C(C=CC=C1)CO
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
711 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
ADDITION
Type
ADDITION
Details
2.0 N aqueous sodium hydroxide solution (5 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate which
WASH
Type
WASH
Details
was washed with and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in isohexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=NC(=CC1)OCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 366 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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